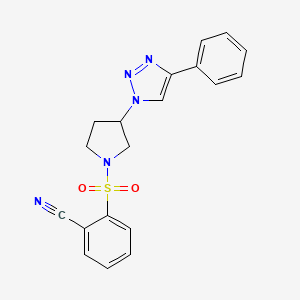

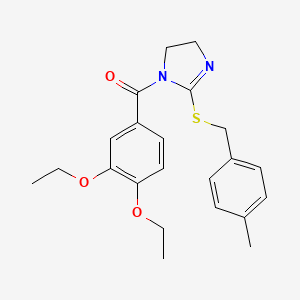

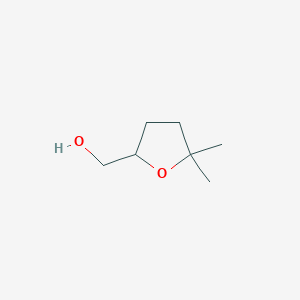

![molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4](/img/structure/B2953965.png)

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C12H16N4O and a molecular weight of 232.28 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, were not found in the search results. Its molecular weight is 232.28 .Applications De Recherche Scientifique

Receptor Binding and Agonism

- 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).

Synthesis and Anxiolytic Properties

- Derivatives of this compound have been synthesized and shown to exhibit anxiolytic-like effects in vivo. These compounds display selectivity for various neurotransmitter systems (Wichmann et al., 2000).

Mu-Opioid Receptor Modulation

- A series of N-biarylalkyl derivatives of this compound showed enhanced affinity for the mu-opioid receptor. These compounds were evaluated for biological activity at opioid and ORL-1 receptors (Jordan et al., 2005).

Ultrasound-Assisted Synthesis

- Novel urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one were synthesized using an ultrasound-assisted method. This approach provides energy efficiency, environmental friendliness, and greater selectivity (Velupula et al., 2021).

Antipsychotic Agent Exploration

- Compounds related to this compound were found to have antipsychotic profiles in pharmacological test models. These findings suggest potential for neurological applications (Wise et al., 1985).

Anti-Leukemic Activity

- Derivatives of this compound demonstrated cytotoxic potential against various human leukemia cell lines, indicating potential therapeutic applications in oncology (Guillon et al., 2020).

Antimicrobial Applications

- Novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, related to the core structure, showed significant antimicrobial activity against various microbial strains (Dalloul et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGQABRIJWLZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

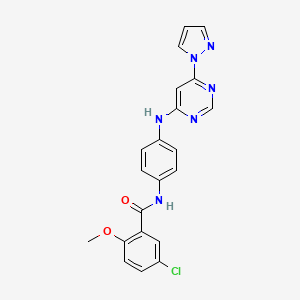

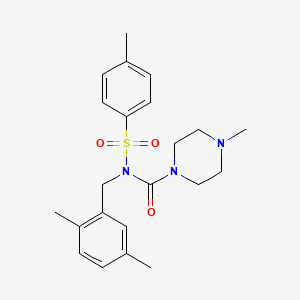

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)

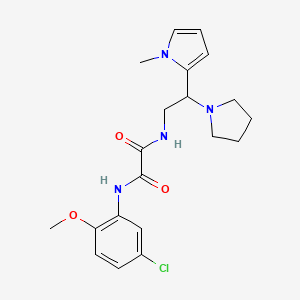

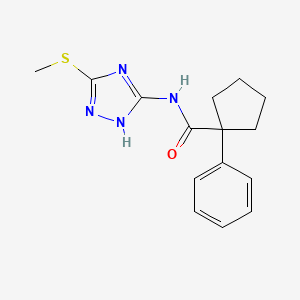

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)

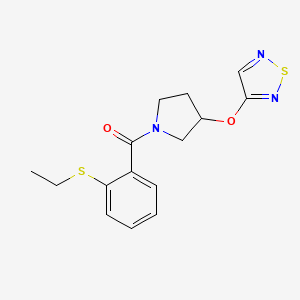

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)